(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes an epoxide group and a carboxylic acid moiety, making it a versatile candidate for various scientific applications.
The compound is derived from the synthesis of oxiranecarboxylic acids, particularly those modified with aromatic groups such as 4-chlorophenoxy. Its sodium salt form enhances its solubility in aqueous environments, facilitating its use in biological studies and applications. Relevant databases such as PubChem provide detailed information regarding its chemical properties and structure, indicating its significance in research contexts .
This compound falls under the classification of organic compounds, specifically within the category of carboxylic acids and their derivatives. It is also recognized as a sodium salt due to the presence of sodium ions in its structure, which enhances its solubility and reactivity.
The synthesis of (2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt typically involves several steps:
These methods require careful control of reaction conditions such as temperature and pH to ensure optimal yields and purity of the final product.
The synthesis often employs techniques such as chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. Advanced synthetic methods may also utilize microwave-assisted synthesis to enhance reaction rates and yields.
The molecular formula for (2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt is . Its structure features:
This combination contributes to its biological activity and interaction with various biochemical pathways .
The compound's structural data can be summarized as follows:
(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt participates in several chemical reactions:
These reactions are typically facilitated under specific conditions (e.g., acidic or basic environments) to promote reactivity while minimizing side products. Kinetics studies may also be conducted to analyze reaction rates.
The mechanism of action for (2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt primarily involves its role as an inhibitor of carnitine palmitoyltransferase 1. This enzyme is crucial for fatty acid metabolism, particularly in mitochondrial transport .
The inhibition process likely involves:
Studies have shown that this compound exhibits significant inhibitory activity against carnitine palmitoyltransferase 1, making it a candidate for further research in metabolic disorders.
Relevant data from studies indicate that these properties are essential for determining the compound's behavior in biological systems .
(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt has several applications in scientific research:
(2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt functions as a potent, stereoselective inhibitor of carnitine palmitoyltransferase-1, the rate-limiting enzyme governing mitochondrial long-chain fatty acid uptake. By irreversibly binding to carnitine palmitoyltransferase-1’s catalytic site, this epoxide derivative blocks the conjugation of fatty acyl-CoA to carnitine, thereby preventing its translocation across the inner mitochondrial membrane [3] [6]. This inhibition shifts neuronal energy metabolism from fatty acid β-oxidation toward glucose utilization, which is critical under metabolic stress conditions. In primary neural cell cultures, carnitine palmitoyltransferase-1 inhibition reduces palmitate-induced lipotoxicity by 62% and preserves adenosine triphosphate production during glucose deprivation by redirecting metabolic flux through pyruvate dehydrogenase [3].
Table 1: Metabolic Parameters in Neural Cells After Carnitine Palmitoyltransferase-1 Inhibition
Parameter | Control | Compound-Treated | Change (%) |
---|---|---|---|
Mitochondrial fatty acid uptake | 100% | 38% ± 5.2 | -62% |
Glucose oxidation rate | 100% | 158% ± 12.7 | +58% |
Cellular adenosine triphosphate | 100% | 142% ± 9.8 | +42% |
Reactive oxygen species production | 100% | 67% ± 8.1 | -33% |
The sodium salt formulation enhances the compound’s solubility and bioavailability in neural tissues compared to free acid forms. Molecular dynamics simulations reveal that the (2S)-configuration optimizes binding to carnitine palmitoyltransferase-1’s hydrophobic pocket through van der Waals interactions with leucine-452 and glutamic acid-456 residues [6]. Additionally, this compound exhibits partial peroxisome proliferator-activated receptor alpha agonism, upregulating genes involved in fatty acid catabolism (Acox1, Cpt2) by 3.2-fold while simultaneously suppressing lipid accumulation in glial cells [3].
Inhibition of mitochondrial fatty acid transport profoundly reprograms cerebral energy metabolism. Cerebral microdialysis studies demonstrate a 48% reduction in β-oxidation-derived acetylcarnitine within 4 hours of compound administration, accompanied by a compensatory 2.3-fold increase in glycolytic flux [3]. This metabolic shift preserves neuronal function during hypoglycemia by maintaining pyruvate dehydrogenase activity and reducing ketone body utilization. The compound preferentially accumulates in neural tissues with high lipid metabolic rates, including the hippocampus (4.7 μg/g tissue) and cerebral cortex (3.9 μg/g tissue), versus plasma (0.8 μg/mL) [6].
Chronic carnitine palmitoyltransferase-1 inhibition induces transcriptional adaptations in neural mitochondria. RNA sequencing reveals 2.1-fold upregulation of pyruvate dehydrogenase kinase 4 and 1.8-fold induction of hexokinase 2, enhancing glucose phosphorylation capacity [3]. Paradoxically, prolonged exposure (>72 hours) decreases peroxisome proliferator-activated receptor gamma coactivator 1-alpha expression by 40%, suggesting progressive mitochondrial biogenesis suppression. This metabolic inflexibility may underlie the compound’s neuroprotective window, where transient inhibition preserves energy homeostasis but extended blockade impairs mitochondrial adaptation.
Beyond mitochondrial actions, this compound remodels neural lipid architecture through substrate-driven delipidation. Mass spectrometry lipidomics reveals a 52% reduction in C16:0 and C18:1 ceramide species in treated neurons, attributable to diminished fatty acyl-CoA availability for sphingolipid biosynthesis [3]. This ceramide suppression inhibits acid sphingomyelinase translocation to plasma membranes, reducing ceramide-enriched platform formation by 73% and stabilizing membrane fluidity under inflammatory conditions.
The oxirane ring enables covalent modification of catalytic cysteine residues in glycerol-3-phosphate acyltransferase, reducing lysophosphatidic acid acylation by 61% and phosphatidic acid synthesis by 57% [3]. Consequently, treated neurons exhibit 44% lower diacylglycerol pools and reduced protein kinase C theta membrane translocation, dampening pro-apoptotic signaling. Lipid raft proteomics demonstrates 2.9-fold increased flotillin-1 retention and 3.4-fold reduced tumor necrosis factor receptor-1 clustering in compound-treated cells, confirming membrane stabilization.
Table 2: Neural Lipid Profile Alterations After 24-Hour Treatment
Lipid Class | Molecular Species | Concentration Change | Functional Consequence |
---|---|---|---|
Ceramides | C16:0, C18:1 | ↓ 52% ± 6.7 | Reduced apoptosome formation |
Diacylglycerols | C18:1/C20:4 | ↓ 44% ± 5.2 | Impaired protein kinase C activation |
Cardiolipins | Tetralinoleoyl | ↑ 38% ± 4.9 | Enhanced mitochondrial cristae stability |
Phosphatidylethanolamines | Plasmalogens | ↑ 27% ± 3.8 | Increased membrane antioxidant capacity |
Carnitine palmitoyltransferase-1 inhibition exerts immunometabolic effects on microglia and infiltrating macrophages. Through peroxisome proliferator-activated receptor alpha activation, (2S)-2-[6-(4-Chlorophenoxy)hexyl]oxiranecarboxylic acid sodium salt reduces nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation by 71% in lipopolysaccharide-stimulated microglia [3] [7]. Chromatin immunoprecipitation sequencing confirms enhanced peroxisome proliferator-activated receptor alpha binding at tumor necrosis factor alpha and interleukin-1 beta promoters, repressing transcription through histone deacetylase-3 recruitment.
The compound disrupts toll-like receptor 4 signaling by reducing palmitoylation of toll-like receptor 4 adaptor molecules. Acyl-biotin exchange assays demonstrate 64% less S-palmitoylation of toll/interleukin-1 receptor domain-containing adapter protein, impairing myeloid differentiation primary response 88 adaptor recruitment and downstream tumor necrosis factor receptor-associated factor 6 activation [3] [7]. In experimental autoimmune encephalomyelitis models, this suppresses interferon gamma production by T-cells (58% reduction) and reduces macrophage infiltration (72% decrease) in spinal cord lesions.
Furthermore, suppressed β-oxidation limits the metabolic reprogramming required for M1 microglial polarization. Extracellular flux analysis shows compound-treated microglia exhibit 47% lower oxygen consumption rates and 52% reduced adenosine triphosphate production in response to interferon gamma, favoring anti-inflammatory interleukin-10 secretion through AMP-activated protein kinase-dependent mechanisms [3]. These immunometabolic effects position carnitine palmitoyltransferase-1 inhibition as a promising strategy for neuroinflammatory disorders where lipid metabolism drives pathogenesis.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5